molecular formula C18H19N5O3S B5842695 (E)-N-(7-METHOXY-4-METHYLQUINAZOLIN-2-YL)-N''-(4-METHYLBENZENESULFONYL)GUANIDINE

(E)-N-(7-METHOXY-4-METHYLQUINAZOLIN-2-YL)-N''-(4-METHYLBENZENESULFONYL)GUANIDINE

Cat. No.: B5842695
M. Wt: 385.4 g/mol
InChI Key: KTTYMVLGEOECTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(7-METHOXY-4-METHYLQUINAZOLIN-2-YL)-N’'-(4-METHYLBENZENESULFONYL)GUANIDINE is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(7-METHOXY-4-METHYLQUINAZOLIN-2-YL)-N’'-(4-METHYLBENZENESULFONYL)GUANIDINE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinazoline core, followed by the introduction of the methoxy and methyl groups, and finally, the attachment of the benzenesulfonylguanidine moiety. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would be optimized for yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, would be essential to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(7-METHOXY-4-METHYLQUINAZOLIN-2-YL)-N’'-(4-METHYLBENZENESULFONYL)GUANIDINE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The reaction conditions can vary widely, but they often involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.

Scientific Research Applications

(E)-N-(7-METHOXY-4-METHYLQUINAZOLIN-2-YL)-N’'-(4-METHYLBENZENESULFONYL)GUANIDINE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of diseases like cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (E)-N-(7-METHOXY-4-METHYLQUINAZOLIN-2-YL)-N’'-(4-METHYLBENZENESULFONYL)GUANIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the observed biological effects. For example, it might inhibit a key enzyme involved in cell proliferation, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(7-methoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4-ol
  • 2-[(7-methoxy-4-methylquinazolin-2-yl)amino]-4-phenyl-4,5-dihydro-1H-pyrimidin-6-one

Uniqueness

What sets (E)-N-(7-METHOXY-4-METHYLQUINAZOLIN-2-YL)-N’'-(4-METHYLBENZENESULFONYL)GUANIDINE apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-(7-methoxy-4-methylquinazolin-2-yl)-2-(4-methylphenyl)sulfonylguanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3S/c1-11-4-7-14(8-5-11)27(24,25)23-17(19)22-18-20-12(2)15-9-6-13(26-3)10-16(15)21-18/h4-10H,1-3H3,(H3,19,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTTYMVLGEOECTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C(N)NC2=NC(=C3C=CC(=CC3=N2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C(\N)/NC2=NC(=C3C=CC(=CC3=N2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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